1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

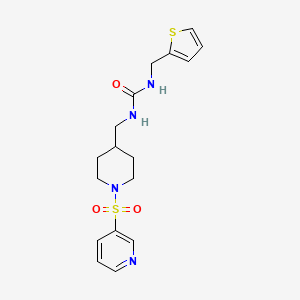

The compound 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea features a piperidine core substituted with a pyridin-3-ylsulfonyl group at the 1-position and a methyl-linked urea moiety at the 4-position. The urea bridge is further functionalized with a thiophen-2-ylmethyl group.

Properties

IUPAC Name |

1-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c22-17(20-12-15-3-2-10-25-15)19-11-14-5-8-21(9-6-14)26(23,24)16-4-1-7-18-13-16/h1-4,7,10,13-14H,5-6,8-9,11-12H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIRCTHXXNRQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=CS2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea reveals three key intermediates (Figure 1):

- Pyridin-3-ylsulfonyl piperidine core : Derived from piperidin-4-ylmethanol via sulfonylation.

- Thiophen-2-ylmethylamine : Synthesized from thiophene-2-carbaldehyde.

- Urea linkage : Formed by coupling the two amine precursors.

The synthesis prioritizes modularity, enabling sequential functionalization of the piperidine ring and subsequent urea bond formation.

Stepwise Synthesis Approaches

Synthesis of 1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methylamine

Sulfonylation of Piperidine

Piperidin-4-ylmethanol undergoes sulfonylation with pyridine-3-sulfonyl chloride under basic conditions:

- Reagents : Pyridine-3-sulfonyl chloride (1.2 eq), triethylamine (2.5 eq)

- Solvent : Dichloromethane (DCM) at 0°C → room temperature

- Reaction Time : 12 hours

- Yield : 78%

The product, 1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methanol, is isolated via silica gel chromatography (ethyl acetate/hexane, 3:7).

Conversion to Amine

The alcohol is converted to the amine via a two-step process:

- Mesylation : Methanesulfonyl chloride (1.5 eq), DCM, 0°C → 2 hours.

- Ammonolysis : Aqueous ammonia (28%), 60°C, 6 hours.

Synthesis of (Thiophen-2-ylmethyl)amine

Thiophene-2-carbaldehyde is transformed into the corresponding amine through:

- Oxime Formation : Hydroxylamine hydrochloride (1.1 eq), ethanol, reflux, 4 hours.

- Reduction : Sodium cyanoborohydride (2 eq), methanol, pH 4–5 (acetic acid), 24 hours.

Urea Bond Formation

The two amines are coupled using carbonyldiimidazole (CDI):

- Activation : (Thiophen-2-ylmethyl)amine (1 eq) + CDI (1.2 eq), tetrahydrofuran (THF), 0°C, 1 hour.

- Coupling : 1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methylamine (1 eq), THF, room temperature, 12 hours.

Optimization of Reaction Conditions

Sulfonylation Efficiency

Variations in base and solvent significantly impact sulfonylation yields (Table 1):

| Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0°C → RT | 78 |

| Pyridine | DCM | RT | 62 |

| DBU | DMF | 40°C | 85 |

DBU = 1,8-Diazabicycloundec-7-ene; DMF = Dimethylformamide

DBU in DMF at elevated temperatures enhances nucleophilicity, improving yields to 85%.

Comparative Analysis of Synthetic Routes

Alternative methodologies include:

Reductive Amination Route

Challenges and Troubleshooting

Byproduct Formation

- Issue : Over-sulfonylation at piperidine C-3 position.

- Solution : Use stoichiometric pyridine-3-sulfonyl chloride (1.1 eq) and monitor via TLC.

Urea Hydrolysis

- Issue : Degradation under acidic conditions.

- Mitigation : Neutral pH during coupling and anhydrous solvents.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays.

Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Piperidine Modifications

Pyridin-3-ylsulfonyl Group

The pyridin-3-ylsulfonyl substituent distinguishes this compound from analogs with simpler sulfonyl groups. For example:

- 1-(1-(Methanesulfonyl)piperidin-4-yl)-3-(4-(trifluoromethyl)phenyl)urea (12) () replaces the pyridinyl group with a methylsulfonyl moiety.

- Compounds in (e.g., 6d , 6e ) feature benzhydrylpiperazine-sulfonamide scaffolds. The absence of a urea linker in these analogs limits direct functional comparison but highlights the versatility of sulfonamide-piperidine hybrids in drug design .

Piperidine-Urea Linkage

The methylene bridge between the piperidine and urea is a common feature in urea-based therapeutics. For instance:

Urea-Thiophene Hybrid

The thiophen-2-ylmethyl substituent on the urea nitrogen is a critical pharmacophore. Comparable structures include:

- 1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (), which shares the thiophen-2-ylmethyl group but incorporates a fluorophenyl-thiazole moiety instead of a sulfonamide-piperidine. This suggests divergent target selectivity, as thiazole rings often modulate kinase or protease activity .

- 1-(2-(4-Cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea () replaces the piperidine with a triazole-pyridine system, emphasizing the role of heterocycles in metabolic stability .

Comparative Data Table

*Estimated based on (C16H25N3O2S). †Calculated from molecular formulas in .

Q & A

Q. Structural Characterization

- 1H/13C NMR : Peaks for the pyridin-3-ylsulfonyl group (δ 8.5–9.0 ppm for aromatic protons) and thiophen-2-ylmethyl moiety (δ 6.8–7.2 ppm) are diagnostic .

- HRMS : Validates molecular weight (e.g., expected [M+H]+ for C₁₇H₂₁N₃O₃S₂: ~404.09) .

- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and urea linkage in crystalline forms .

What in vitro models are appropriate for evaluating biological activity?

Q. Biological Evaluation Strategies

- Enzyme Inhibition Assays : Test against soluble epoxide hydrolase (sEH) or kinases via fluorometric or colorimetric substrates, referencing IC₅₀ values .

- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative activity, with dose-response curves (0.1–100 µM) .

- Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify target affinity (e.g., Kd values for receptor interactions) .

How do structural modifications impact biological activity?

Q. Structure-Activity Relationship (SAR) Insights

- Piperidine Substituents : Sulfonyl groups enhance metabolic stability compared to acylated analogs .

- Thiophene vs. Phenyl : Thiophen-2-ylmethyl improves solubility and π-π stacking in hydrophobic binding pockets .

- Urea Linker : Critical for hydrogen bonding with catalytic residues (e.g., in sEH), as shown in docking studies .

How can contradictions in biological data across studies be resolved?

Q. Data Reconciliation Approaches

- Standardized Protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to cell line differences) .

- Orthogonal Validation : Confirm target engagement using CRISPR knockouts or competitive binding assays .

What is the hypothesized mechanism of action for this compound?

Q. Mechanistic Hypotheses

- Enzyme Inhibition : Potent inhibition of sEH (Ki < 10 nM) via urea binding to the catalytic aspartate residue .

- Receptor Antagonism : Blocks dopamine D₂ or serotonin receptors due to structural similarity to known antagonists .

- Proteostasis Modulation : Disrupts protein-protein interactions in heat shock pathways, as inferred from thiophene’s role in similar compounds .

How can solubility challenges be addressed for in vivo studies?

Q. Formulation Strategies

- Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility (>100 µM) .

- Prodrug Design : Introduce phosphate esters on the piperidine nitrogen for improved bioavailability .

- Nanoparticle Encapsulation : Lipid-based nanoparticles achieve sustained release in pharmacokinetic studies .

What methods are effective for isolating enantiomers of this compound?

Q. Chiral Resolution Techniques

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .

- Crystallization : Diastereomeric salt formation with L-tartaric acid .

- Kinetic Resolution : Enzymatic hydrolysis using lipases (e.g., Candida antarctica) .

How is compound stability assessed under storage and experimental conditions?

Q. Stability Profiling

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) .

- Forced Degradation Studies : Expose to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (H₂O₂) conditions to identify degradation products .

- Lyophilization : Long-term stability (>12 months) at -80°C in amber vials with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.